3-(Allylthio)-benzeneboronic acid
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Overview
Description
3-(Allylthio)-benzeneboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring, which is further substituted with an allylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allylthio)-benzeneboronic acid typically involves the following steps:
Formation of the Allylthio Group: This can be achieved by reacting an appropriate allyl halide with a thiol compound under basic conditions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid precursor.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Allylthio)-benzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3-(Allylthio)-benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs, which can act as enzyme inhibitors or anticancer agents.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(Allylthio)-benzeneboronic acid depends on its application:
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity.
Anticancer Activity: In BNCT, the boron atoms in the compound capture neutrons, leading to the release of high-energy particles that can destroy cancer cells.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the allylthio group, making it less versatile in certain synthetic applications.
3-(Methylthio)-benzeneboronic Acid: Similar structure but with a methylthio group instead of an allylthio group, which can affect its reactivity and applications.
Uniqueness
3-(Allylthio)-benzeneboronic acid is unique due to the presence of both the boronic acid and allylthio groups, which provide a combination of reactivity and functionality that is not found in many other compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Properties
CAS No. |
915401-98-8 |
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Molecular Formula |
C9H11BO2S |
Molecular Weight |
194.06 g/mol |
IUPAC Name |
(3-prop-2-enylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7,11-12H,1,6H2 |
InChI Key |
GBDGTVBVLHZGFE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)SCC=C)(O)O |
Origin of Product |
United States |
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